6-三氟甲氧基-3-羧基香豆素

描述

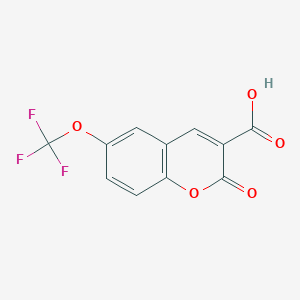

6-Trifluoromethoxy-3-carboxy-coumarin is a compound that, based on its name, contains a coumarin core structure with a trifluoromethoxy group at the 6-position and a carboxy group at the 3-position . The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of 3-substituted coumarin derivatives based on the N-hydroxyphthalimide ester chosen with a wide reaction scope . Another example is the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .科学研究应用

Fluorescent Labeling and Imaging

TFC, as a coumarin derivative, exhibits remarkable fluorescence behavior upon UV excitation. Researchers have harnessed this intrinsic property to develop fluorescent chemosensors for various applications:

- Molecular Imaging : TFC-based probes enable non-invasive imaging of tissues, cells, and organelles, aiding in disease diagnosis and drug development .

Metal Ion Detection

TFC serves as an excellent platform for metal ion sensing due to its unique properties:

- Hg²⁺, Mg²⁺, and Zn²⁺ Sensing : TFC-based probes exhibit sensitivity toward these metal ions, making them valuable tools for environmental monitoring and health diagnostics .

Environmental Polarity Sensing

TFC’s fluorescence intensity changes in response to the polarity of its microenvironment. This property has applications in:

- Cell Membrane Potential Imaging : TFC derivatives help visualize changes in cell membrane potential, aiding in neuroscience research .

pH Detection

TFC fluorescence is pH-dependent, making it useful for pH sensing:

- Intracellular pH Monitoring : TFC-based probes allow real-time tracking of intracellular pH changes, relevant in cancer research and drug delivery studies .

Photocatalysis and Functionalization

TFC participates in synthetic methodologies and photocatalytic reactions:

- Photocatalytic C-3 Functionalization : Researchers have explored TFC’s reactivity under Ru(II) catalysis for monofluoromethyl unit incorporation .

Therapeutic Potential

While not directly related to its fluorescence, TFC’s coumarin scaffold holds promise for pharmacological applications:

安全和危害

未来方向

Coumarin derivatives have been found to have a broad spectrum of biological properties, making them a promising scaffold for the development of novel anticancer drugs . The development of organic materials that can be used as tissue-equivalent dosimeters has also been explored . Furthermore, the use of coumarin-6 loaded polymeric nanoparticles for optical imaging of cancer has been investigated .

属性

IUPAC Name |

2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-6-1-2-8-5(3-6)4-7(9(15)16)10(17)18-8/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYCIZCWPLLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trifluoromethoxy-3-carboxy-coumarin | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)